molecular formula C22H27N5O2S B4245273 8-morpholin-4-yl-N-(oxolan-2-ylmethyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine

8-morpholin-4-yl-N-(oxolan-2-ylmethyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine

Cat. No.: B4245273
M. Wt: 425.5 g/mol
InChI Key: USERLBRSKMLPFD-UHFFFAOYSA-N
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Description

5-(4-morpholinyl)-N-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-amine is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-morpholinyl)-N-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-amine involves multiple steps, including the formation of the pyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline core and the subsequent attachment of the morpholinyl and tetrahydro-2-furanylmethyl groups. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring the process is cost-effective and environmentally friendly. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-(4-morpholinyl)-N-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-(4-morpholinyl)-N-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-morpholinyl)-N-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(4-morpholinyl)-N-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-amine include:

Uniqueness

The uniqueness of 5-(4-morpholinyl)-N-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-amine lies in its complex structure, which combines multiple functional groups and heterocyclic rings

Properties

IUPAC Name

8-morpholin-4-yl-N-(oxolan-2-ylmethyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2S/c1-2-6-16-15(5-1)17-18-19(20(25-13-24-18)23-12-14-4-3-9-29-14)30-22(17)26-21(16)27-7-10-28-11-8-27/h13-14H,1-12H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USERLBRSKMLPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=C2N4CCOCC4)SC5=C3N=CN=C5NCC6CCCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-morpholin-4-yl-N-(oxolan-2-ylmethyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine
Reactant of Route 2
Reactant of Route 2
8-morpholin-4-yl-N-(oxolan-2-ylmethyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine
Reactant of Route 3
Reactant of Route 3
8-morpholin-4-yl-N-(oxolan-2-ylmethyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine
Reactant of Route 4
8-morpholin-4-yl-N-(oxolan-2-ylmethyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine
Reactant of Route 5
Reactant of Route 5
8-morpholin-4-yl-N-(oxolan-2-ylmethyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine
Reactant of Route 6
8-morpholin-4-yl-N-(oxolan-2-ylmethyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine

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